

Technical Support Center: (3S,4R)-GNE-6893

Kinase Selectivity Profiling

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Compound of Interest

Compound Name: (3S,4R)-GNE-6893

Cat. No.: B15611497

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the kinase selectivity profiling of **(3S,4R)-GNE-6893**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is **(3S,4R)-GNE-6893** and what is its primary target?

A1: **(3S,4R)-GNE-6893** is a potent, orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).^{[1][2]} HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy in cancer immunotherapy.^{[2][3]}

Q2: What is the mechanism of action of **(3S,4R)-GNE-6893**?

A2: **(3S,4R)-GNE-6893** is an ATP-competitive inhibitor of HPK1. By binding to the ATP-binding site of HPK1, it prevents the phosphorylation of its downstream substrates, such as SLP-76, thereby augmenting T-cell activation.

Q3: How selective is **(3S,4R)-GNE-6893**?

A3: **(3S,4R)-GNE-6893** demonstrates excellent kinase selectivity. In a broad kinase panel screen, it inhibited less than 50% of the activity of 347 out of 356 kinases at a concentration of 0.1 μ M.^{[4][5]}

Q4: What are some common experimental challenges when performing kinase selectivity profiling?

A4: Common challenges include compound interference with the assay signal, non-specific inhibition, and issues with reagent purity or protein aggregation. Careful assay selection and optimization are crucial for reliable results.

Kinase Selectivity Profile of (3S,4R)-GNE-6893

The following table summarizes the kinase selectivity of **(3S,4R)-GNE-6893** against a panel of 356 kinases. The data is presented as percent inhibition at a concentration of 100 nM. The vast majority of kinases show minimal inhibition, highlighting the high selectivity of the compound for HPK1. For a complete list of all 356 kinases, please refer to the supporting information of the source publication.

Kinase Target	Percent Inhibition @ 100 nM
AAK1	22
ACVR1B	-5
ACVR2A	-4
ACVR2B	-3.5
ACVRL1	-5.5
ADCK3	-4
AKT1	3
AKT2	5.3
AKT3	-3
ALK	2.5
...	...

Note: A negative value indicates an apparent increase in kinase activity.

Experimental Protocols

A detailed experimental protocol for determining the biochemical potency and selectivity of **(3S,4R)-GNE-6893** is provided below. This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format, a common method for kinase activity measurement.

Biochemical Kinase Assay (TR-FRET)

- Objective: To measure the in vitro inhibitory activity of **(3S,4R)-GNE-6893** against HPK1 and a panel of other kinases.
- Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. The binding of a phosphorylation-specific antibody to the phosphorylated substrate brings a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., ULight™) into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.
- Materials:
 - Recombinant human HPK1 enzyme
 - Biotinylated substrate peptide (e.g., ULight™-labeled peptide)
 - Europium-labeled anti-phospho-substrate antibody
 - ATP
 - **(3S,4R)-GNE-6893**
 - Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - 384-well low-volume white assay plates
- Procedure:
 - Prepare a serial dilution of **(3S,4R)-GNE-6893** in 100% DMSO.

- Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
- Add the diluted compound or DMSO (for controls) to the wells of the 384-well plate.
- Add the kinase enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the signal by adding the Europium-labeled antibody.
- Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

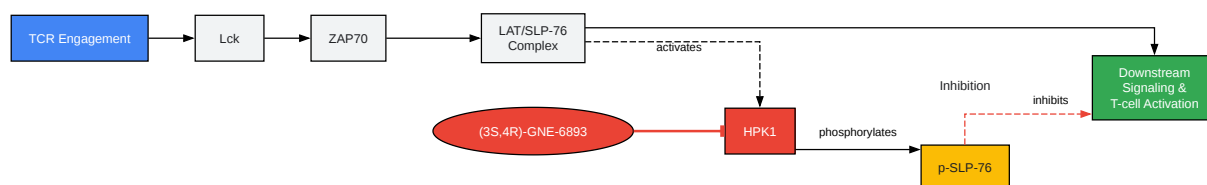
Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
High background signal	- Reagent contamination- Non-specific antibody binding	- Use fresh, high-purity reagents.- Optimize antibody concentration.- Include "no enzyme" and "no substrate" controls.
Low signal-to-background ratio	- Inactive enzyme- Suboptimal reagent concentrations	- Verify enzyme activity with a positive control inhibitor.- Titrate enzyme, substrate, and ATP concentrations to find the optimal conditions.
Inconsistent results (high variability)	- Pipetting errors- Incomplete mixing- Edge effects in the plate	- Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents.- Avoid using the outer wells of the plate or use a plate with moats.
Compound fluorescence interference	- The test compound fluoresces at the same wavelength as the assay readout.	- Read the plate before adding the detection reagents to measure background fluorescence.- Consider a different assay format with a different detection method (e.g., luminescence-based).

Visualizations

HPK1 Signaling Pathway

The following diagram illustrates the role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling pathway.

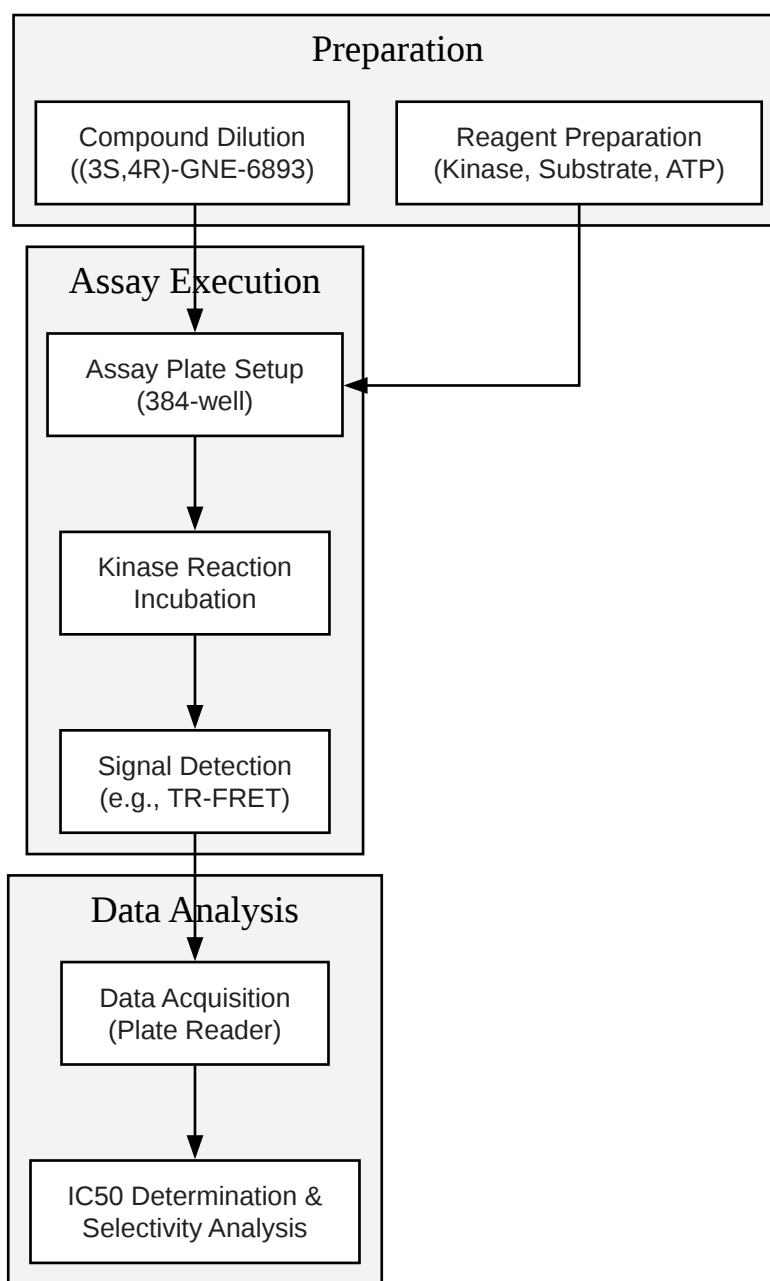


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Caption: HPK1 negatively regulates TCR signaling.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.



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